

Core Mechanism of Action: A Heterobifunctional Crosslinking Approach

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Compound of Interest		
Compound Name:	Me-Tet-PEG9-COOH	
Cat. No.:	B12335174	Get Quote

Me-Tet-PEG9-COOH is a heterobifunctional linker designed for the covalent conjugation of two molecules, a process central to the construction of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs).[1][2][3] Its mechanism of action is not biological but is defined by its chemical reactivity at two distinct functional ends: a carboxylic acid (COOH) group and a methyl-tetrazine (Me-Tet) group, separated by a nine-unit polyethylene glycol (PEG9) spacer.

This linker enables a precise, two-step conjugation strategy:

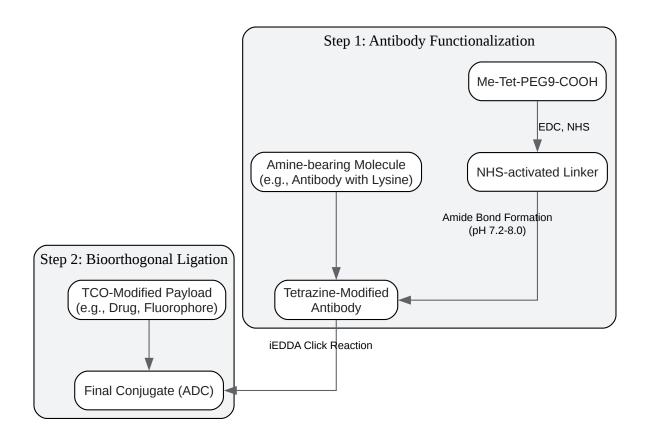
- Stable Amide Bond Formation: The carboxylic acid terminus is engineered to react with primary amine groups, such as those on the lysine residues of an antibody, to form a highly stable amide bond. This reaction typically requires chemical activation of the carboxyl group. [4][5]
- Bioorthogonal "Click" Chemistry: The methyl-tetrazine terminus participates in an inverse
 electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a
 trans-cyclooctene (TCO) derivative. This "click" reaction is characterized by its exceptionally
 rapid kinetics and high specificity, allowing for efficient conjugation even in complex
 biological environments without interfering with native biochemical processes.

The hydrophilic PEG9 spacer plays a crucial role in improving the physicochemical properties of the final conjugate, enhancing aqueous solubility, reducing the potential for aggregation, and improving pharmacokinetic profiles.



Signaling and Conjugation Pathways

The "signaling" of **Me-Tet-PEG9-COOH** is its chemical reaction pathway. The process involves two independent conjugation events, as depicted in the workflow below.



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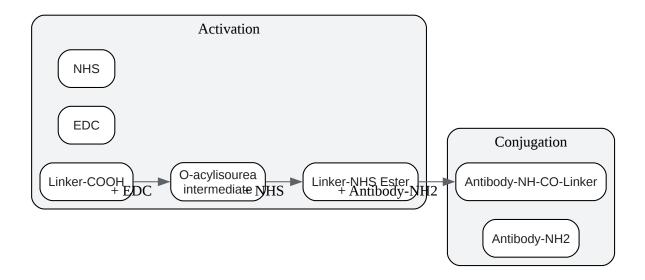
Caption: Two-step conjugation workflow using Me-Tet-PEG9-COOH.

Mechanism 1: Amide Bond Formation via NHS-Ester Chemistry

The conjugation of the linker to an amine-containing molecule is most commonly achieved by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-



Hydroxysuccinimide (NHS). This forms a semi-stable NHS-ester that is highly reactive toward primary amines.

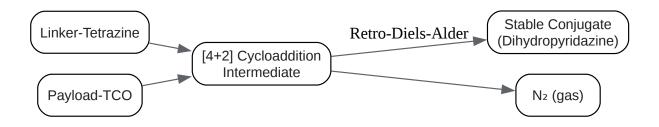


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Caption: Amide bond formation reaction pathway.

Mechanism 2: Inverse Electron-Demand Diels-Alder (iEDDA) Reaction

The iEDDA reaction between the tetrazine and TCO is a rapid, catalyst-free cycloaddition. The reaction proceeds through a [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N_2) and form a stable dihydropyridazine linkage.





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Caption: Inverse electron-demand Diels-Alder (iEDDA) reaction.

Quantitative Data

The efficiency of the conjugation reactions is dependent on reaction conditions. The tables below summarize key parameters.

Table 1: Amide Coupling Reaction Parameters

Parameter	Value	Reference
Activation Reagents	EDC, NHS (or Sulfo-NHS)	
Molar Excess (EDC/NHS)	2 to 5-fold molar excess over linker	
Activation Buffer	0.1 M MES, pH 4.5-6.0	
Activation Time	15-30 minutes at room temperature	
Coupling Buffer	0.1 M PBS, pH 7.2-8.0	
Coupling Time	2 hours at RT or overnight at 4°C	

| Quenching Reagent | 1 M Tris-HCl or Hydroxylamine | |

Table 2: iEDDA Reaction Parameters



Parameter	Value	Reference
Reactants	Tetrazine and trans- cyclooctene (TCO)	
Second-Order Rate Constant	Up to $10^6 \mathrm{M}^{-1}\mathrm{s}^{-1}$ (for sTCO)	
Reaction Conditions	Aqueous media, physiological pH	
Byproduct	Dinitrogen (N ₂)	

| Molar Excess (Payload) | 1.5 equivalents per tetrazine | |

Experimental Protocols

Protocol 1: Antibody Functionalization with Me-Tet-PEG9-COOH

This protocol describes the activation of the linker's carboxylic acid and subsequent conjugation to primary amines on an antibody.

Materials:

Me-Tet-PEG9-COOH

- Antibody in amine-free buffer (e.g., PBS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: PBS, pH 7.4
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-Hydroxysuccinimide)
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- · Desalting column for buffer exchange



Procedure:

- Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions
 of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMSO or Activation Buffer
 immediately before use.
- Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS.
- Linker Activation: Dissolve **Me-Tet-PEG9-COOH** in DMSO or Activation Buffer. Add a 5-fold molar excess of both EDC and NHS to the linker solution.
- Incubation: Incubate the activation mixture for 15 minutes at room temperature with gentle stirring.
- Conjugation: Immediately add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of linker to antibody is recommended to start, but this should be optimized.
- Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Add Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 30 minutes at room temperature.
- Purification: Remove excess linker and byproducts by buffer exchange into PBS using a
 desalting column appropriate for the antibody's molecular weight. The resulting tetrazinemodified antibody is ready for the next step.

Protocol 2: iEDDA Ligation of Tetrazine-Antibody to TCO-Payload

This protocol describes the bioorthogonal click reaction to form the final conjugate.

Materials:

Purified Tetrazine-Modified Antibody



TCO-Modified Payload

Reaction Buffer: PBS, pH 7.4

Procedure:

- Reagent Preparation: Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).
- iEDDA Ligation: To the solution of tetrazine-modified antibody in PBS, add the TCO-payload stock solution. A slight molar excess of the payload (e.g., 1.5 to 3 equivalents per available tetrazine site) is typically used to drive the reaction to completion.
- Reaction: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is
 often complete in under 30 minutes due to the fast kinetics.
- Purification: Purify the final Antibody-Drug Conjugate from excess payload and reaction byproducts using a suitable method such as Size Exclusion Chromatography (SEC) or dialysis.
- Characterization: The final conjugate should be characterized to determine the drug-toantibody ratio (DAR), purity, and level of aggregation.

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